2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol
Brand Name: Vulcanchem
CAS No.: 944265-90-1
VCID: VC3190525
InChI: InChI=1S/C12H11ClN2O/c13-12-14-7-5-11(15-12)10-4-2-1-3-9(10)6-8-16/h1-5,7,16H,6,8H2
SMILES: C1=CC=C(C(=C1)CCO)C2=NC(=NC=C2)Cl
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68 g/mol

2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol

CAS No.: 944265-90-1

Cat. No.: VC3190525

Molecular Formula: C12H11ClN2O

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol - 944265-90-1

Specification

CAS No. 944265-90-1
Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
IUPAC Name 2-[2-(2-chloropyrimidin-4-yl)phenyl]ethanol
Standard InChI InChI=1S/C12H11ClN2O/c13-12-14-7-5-11(15-12)10-4-2-1-3-9(10)6-8-16/h1-5,7,16H,6,8H2
Standard InChI Key ITTWVMLUYNVILL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCO)C2=NC(=NC=C2)Cl
Canonical SMILES C1=CC=C(C(=C1)CCO)C2=NC(=NC=C2)Cl

Introduction

2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol is a synthetic organic compound that belongs to the broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound incorporates a chlorinated pyrimidine ring attached to a phenyl group, which is further linked to an ethanol moiety. This structure suggests potential applications in pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis.

Synthesis Methods

The synthesis of 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol typically involves several steps, including the formation of the pyrimidine ring, its chlorination, and subsequent coupling with a phenyl group followed by reduction to form the ethanol moiety. Common methods include:

  • Cross-Coupling Reactions: Such as Suzuki or Heck reactions to attach the phenyl group to the pyrimidine ring.

  • Reduction Reactions: To convert aldehyde or ketone intermediates into the ethanol group.

Synthesis Steps

  • Pyrimidine Ring Formation: This can be achieved through condensation reactions involving appropriate precursors.

  • Chlorination: Introduction of a chlorine atom into the pyrimidine ring, often using chlorinating agents like phosphorus oxychloride.

  • Coupling Reaction: Attaching the phenyl group to the chlorinated pyrimidine.

  • Reduction: Converting the carbonyl group to an alcohol.

Potential Applications

Given its structure, 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol may have applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs, particularly those targeting biological pathways involving pyrimidine-like structures.

  • Agrochemicals: Potentially as a precursor for pesticides or herbicides.

  • Organic Synthesis: As a building block for more complex molecules.

Potential Biological Activities

ActivityDescription
AntimicrobialInhibition of microbial growth
AntiviralInhibition of viral replication
AnticancerInhibition of cancer cell proliferation

Safety and Handling

Handling 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol requires caution due to its potential toxicity and reactivity:

  • Toxicity: May be harmful if ingested, inhaled, or if it comes into contact with skin.

  • Reactivity: May react with strong acids, bases, or oxidizing agents.

Safety Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area or fume hood.

  • Spill Response: Contain spills immediately and dispose of according to regulations.

Environmental Impact

The environmental impact of 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol is not well-documented, but as with many organic compounds, it may pose risks to aquatic life if released into waterways. Proper disposal and handling are crucial to minimize environmental harm.

Environmental Considerations

FactorConsideration
BiodegradabilityPotential for slow degradation
Aquatic ToxicityMay be toxic to aquatic organisms

Future Research Directions

  • Biological Activity Screening: Investigate its antimicrobial, antiviral, and anticancer properties.

  • Environmental Fate Studies: Assess its biodegradability and aquatic toxicity.

By exploring these avenues, researchers can unlock the full potential of 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol and contribute to advancements in related fields.

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